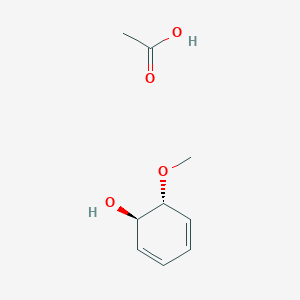![molecular formula C23H21Br3 B14638091 1,1',1''-(Ethane-1,1,1-triyl)tris[4-(bromomethyl)benzene] CAS No. 56620-94-1](/img/structure/B14638091.png)
1,1',1''-(Ethane-1,1,1-triyl)tris[4-(bromomethyl)benzene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Tris[4-(bromomethyl)phenyl]ethane: is an organic compound with the molecular formula C23H21Br3 It is a brominated derivative of triphenylethane, characterized by three bromomethyl groups attached to the phenyl rings
准备方法
Synthetic Routes and Reaction Conditions: 1,1,1-Tris[4-(bromomethyl)phenyl]ethane can be synthesized through a multi-step process. One common method involves the bromination of 1,1,1-tris(4-methylphenyl)ethane using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The bromination process replaces the methyl groups with bromomethyl groups, resulting in the formation of 1,1,1-Tris[4-(bromomethyl)phenyl]ethane .
Industrial Production Methods: While specific industrial production methods for 1,1,1-Tris[4-(bromomethyl)phenyl]ethane are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired compound in high yield and purity.
化学反应分析
Types of Reactions: 1,1,1-Tris[4-(bromomethyl)phenyl]ethane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst, forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate.
Major Products:
Nucleophilic Substitution: Products include azides, thioethers, and ethers, depending on the nucleophile used.
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
科学研究应用
1,1,1-Tris[4-(bromomethyl)phenyl]ethane has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as flame retardancy and thermal stability.
Biological Studies: It can be employed in the design of biologically active molecules and probes for studying biochemical pathways.
Industrial Applications: The compound’s brominated structure makes it useful in the development of flame retardants and other specialty chemicals.
作用机制
The mechanism of action of 1,1,1-Tris[4-(bromomethyl)phenyl]ethane primarily involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The bromomethyl groups act as electrophilic centers, facilitating nucleophilic substitution reactions. In cross-coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination steps to form new carbon-carbon bonds .
相似化合物的比较
1,3,5-Tris(4-bromophenyl)benzene: This compound has a similar brominated aromatic structure but differs in the arrangement of the bromine atoms on the benzene ring.
1,1,1-Tris[4-(chloromethyl)phenyl]ethane: This compound is similar but contains chloromethyl groups instead of bromomethyl groups.
Uniqueness: 1,1,1-Tris[4-(bromomethyl)phenyl]ethane is unique due to its specific bromomethyl substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of bromine atoms enhances its electrophilicity, making it a valuable intermediate in various chemical transformations .
属性
CAS 编号 |
56620-94-1 |
|---|---|
分子式 |
C23H21Br3 |
分子量 |
537.1 g/mol |
IUPAC 名称 |
1-[1,1-bis[4-(bromomethyl)phenyl]ethyl]-4-(bromomethyl)benzene |
InChI |
InChI=1S/C23H21Br3/c1-23(20-8-2-17(14-24)3-9-20,21-10-4-18(15-25)5-11-21)22-12-6-19(16-26)7-13-22/h2-13H,14-16H2,1H3 |
InChI 键 |
CRGFHSDXDCPUJL-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)CBr)(C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


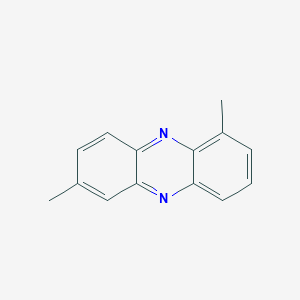
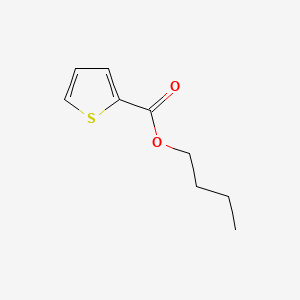
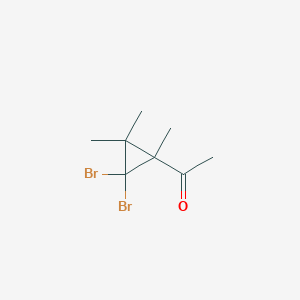
![1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-](/img/structure/B14638030.png)
![3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14638038.png)
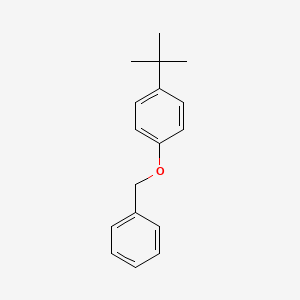
![1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14638058.png)
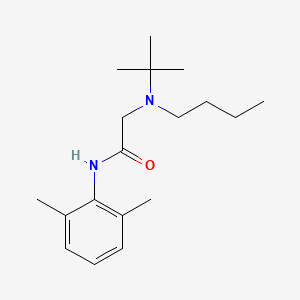

![4-[(Pyridin-4-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638075.png)
![1-[2-(2,3-Dihydro-1H-inden-1-yl)ethyl]piperidine](/img/structure/B14638076.png)


